

comparative sensory analysis of foods with varying methyl propyl disulfide concentrations

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Compound of Interest

Compound Name: Methyl propyl disulfide

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A Comparative Sensory Analysis of Methyl Propyl Disulfide in Food Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory analysis of **methyl propyl disulfide**, a potent organosulfur compound crucial for creating savory, alliaceous flavors in a variety of food products.[1][2] Understanding its sensory impact at different concentrations is vital for precise flavor formulation and the development of novel food products and therapeutic agents.

Methyl propyl disulfide (CAS 2179-60-4) is a volatile compound naturally found in Allium species such as onions and garlic.[2][3] Its characteristic pungent aroma, described as sulfurous, onion-like, and with notes of radish and mustard, makes it an indispensable ingredient in the flavor industry.[3][4] This guide presents quantitative sensory data, detailed experimental protocols, and visualizations of the underlying biological and experimental pathways to aid researchers in their applications.

Quantitative Sensory Data

The following table summarizes the sensory profile of **methyl propyl disulfide** at varying concentrations in a neutral food base (e.g., a simple white sauce or aqueous solution). The data illustrates the evolution of its flavor profile from subtle vegetable notes at low

concentrations to a dominant, pungent onion and garlic character at higher levels. Normal use levels in finished consumer products typically range from 0.01 to 1 ppm.

Concentration (ppm)	Predominant Aroma/Flavor Notes	Intensity (1-10 Scale)	Hedonic Score (1-9 Scale)
0.01	Faintly sulfurous, cooked vegetable	2	5 (Neither like nor dislike)
0.1	Mild onion, slightly sweet, radish	4	7 (Like moderately)
0.5	Fresh-cut onion, pungent, slightly alliaceous	6	8 (Like very much)
1.0	Strong onion and garlic, sharp, lingering sulfurous notes	8	6 (Like slightly)
5.0	Overpowering sulfur, harsh, metallic off-notes	10	2 (Dislike very much)

Experimental Protocols

The determination of the sensory characteristics of **methyl propyl disulfide** requires a structured and controlled methodology to ensure the reliability and reproducibility of the results.

1. Panelist Selection and Training:

- A panel of 15-30 individuals is selected.
- Panelists are screened for their sensory acuity and ability to detect and describe sulfurous and alliaceous aromas and flavors.
- Training sessions are conducted to familiarize panelists with the specific sensory attributes of **methyl propyl disulfide** and the intensity rating scale.

2. Sample Preparation:

- A stock solution of **methyl propyl disulfide** is prepared in a suitable solvent, such as propylene glycol or ethanol.
- A series of dilutions are then made in a neutral food base to achieve the desired concentrations for evaluation.
- The food base should be carefully selected to be bland and not interfere with the sensory properties of the compound being tested.

3. Sensory Evaluation Method:

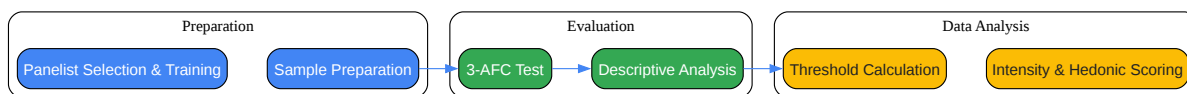
- The 3-Alternative Forced Choice (3-AFC) method is a widely recognized and robust technique for determining detection thresholds and characterizing sensory attributes.^[5]
- In this method, panelists are presented with three samples: two are identical blanks (the neutral food base), and one contains the **methyl propyl disulfide** at a specific concentration.^[5]
- The panelists' task is to identify the "odd" sample.^[5]
- For descriptive analysis, panelists are then asked to rate the intensity of specific attributes (e.g., onion, sulfurous, sweet) on a labeled magnitude scale and provide an overall hedonic rating.

4. Data Analysis:

- Individual detection thresholds are determined as the lowest concentration at which a panelist can consistently and correctly identify the odd sample.
- The group's detection threshold is calculated as the geometric mean of the individual thresholds.
- Intensity and hedonic scores are averaged across all panelists for each concentration to generate the quantitative data presented in the table above.

Visualizations

Experimental Workflow for Sensory Analysis

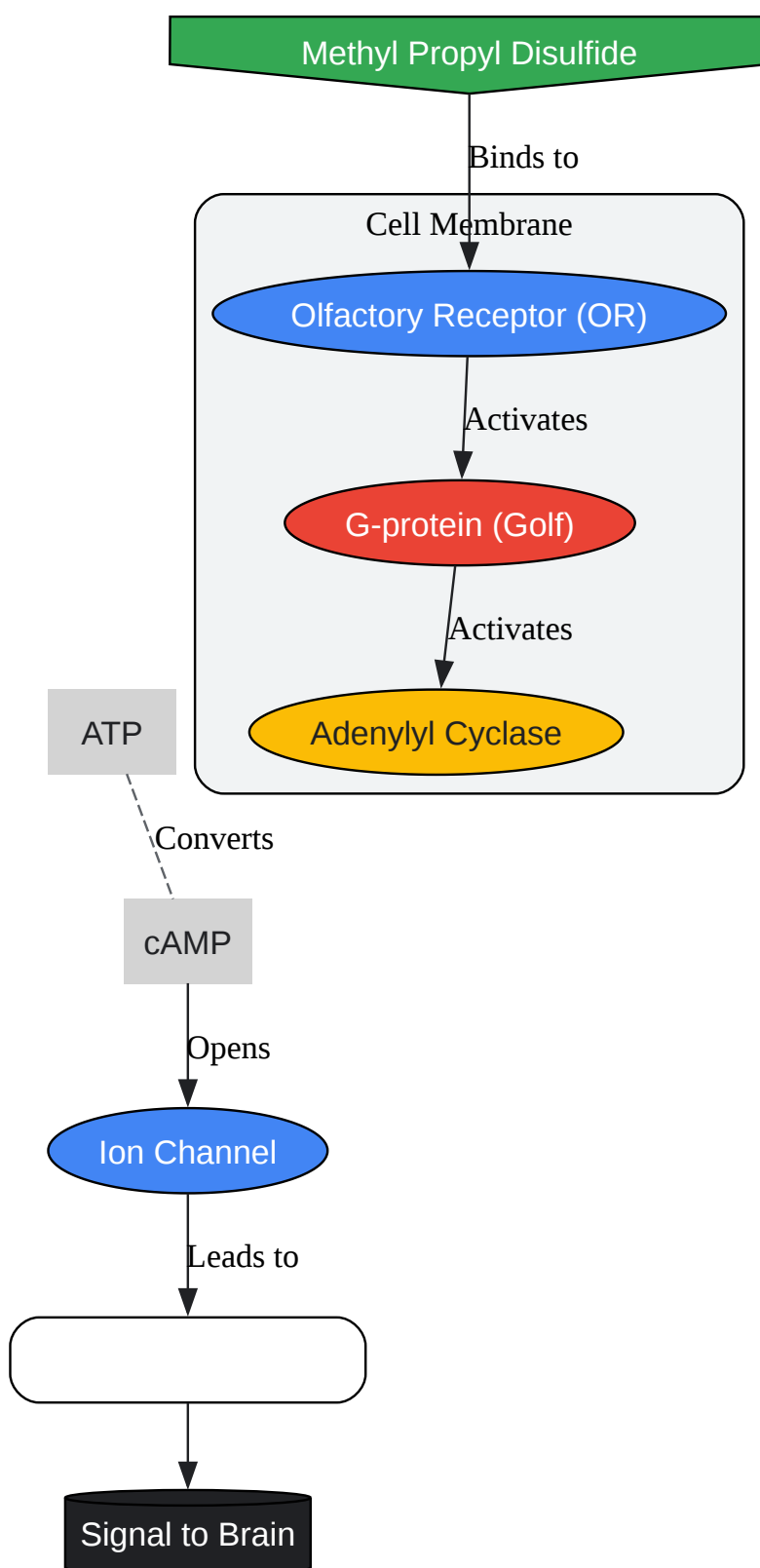


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Caption: Experimental workflow for the sensory analysis of **methyl propyl disulfide**.

Olfactory Signaling Pathway for Sulfur Compounds

The perception of sulfur compounds like **methyl propyl disulfide** is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity.[6] This binding event triggers a cascade of intracellular signals, ultimately leading to the perception of smell in the brain.[6]

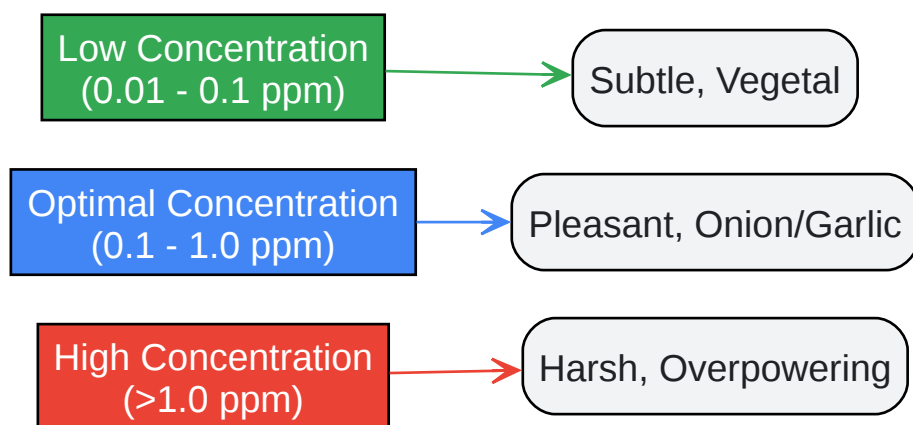


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Caption: Simplified diagram of the olfactory signaling pathway.

Concentration-Dependent Sensory Impact of Methyl Propyl Disulfide

The perceived sensory attributes of **methyl propyl disulfide** are highly dependent on its concentration. This relationship can be visualized as a transition from desirable to undesirable characteristics as the concentration increases.



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Caption: Relationship between concentration and sensory perception.

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